Dodecanamide, N,N'-1,3-propanediylbis-
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Overview
Description
Dodecanamide, N,N’-1,3-propanediylbis- is a chemical compound with the molecular formula C27H54N2O2. It is a type of diamide, specifically a bis-amide, where two dodecanamide groups are linked by a 1,3-propanediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-1,3-propanediylbis- typically involves the reaction of dodecanoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Dodecanamide, N,N’-1,3-propanediylbis- can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Dodecanoic acid and propanoic acid.
Reduction: Dodecylamine and propylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Dodecanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of Dodecanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N,N’-methylenebis-: Similar structure but with a methylene bridge instead of a 1,3-propanediyl bridge.
Dodecanamide, N,N’-ethylenebis-: Contains an ethylene bridge linking the dodecanamide groups.
Uniqueness
Dodecanamide, N,N’-1,3-propanediylbis- is unique due to its specific 1,3-propanediyl linkage, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications in various fields .
Properties
CAS No. |
114118-81-9 |
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Molecular Formula |
C27H54N2O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
N-[3-(dodecanoylamino)propyl]dodecanamide |
InChI |
InChI=1S/C27H54N2O2/c1-3-5-7-9-11-13-15-17-19-22-26(30)28-24-21-25-29-27(31)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
FFWOOWBZYXDIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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